Fenthoxon (S-Methyl-d3)

Pesticide Residue Analysis Isotope Dilution Mass Spectrometry Analytical Method Validation

Accurate quantification of the fenthion metabolite fenthoxon in complex matrices is compromised by matrix effects and variable extraction recovery using unlabeled standards. Fenthoxon (S-Methyl-d3) is the validated solution. - Stable isotope-labeled analog (mass shift +3 Da) for isotope dilution mass spectrometry (IDMS). - Enables 70-120% recovery and RSD <20% in UHPLC-MS/MS methods per Codex MRL compliance. - Corrects ion suppression/enhancement in environmental (water/soil) and biological (plasma/tissue) matrices.

Molecular Formula C10H15O4PS
Molecular Weight 265.28 g/mol
Cat. No. B12055734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenthoxon (S-Methyl-d3)
Molecular FormulaC10H15O4PS
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OP(=O)(OC)OC)SC
InChIInChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3
InChIKeyZNRZGJAHNMGWQN-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenthoxon (S-Methyl-d3): Deuterated Internal Standard


Fenthoxon (S-Methyl-d3) is a stable isotope-labeled analog of fenthoxon, the primary oxidative metabolite of the organophosphorus pesticide fenthion . It belongs to the class of organophosphorus compounds and is synthesized by substituting the S-methyl protons with deuterium atoms, resulting in a mass shift of +3 Da relative to the unlabeled parent compound . This deuterated derivative is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, enabling accurate and precise quantification of fenthoxon residues in complex environmental, agricultural, and biological matrices .

Fenthoxon (S-Methyl-d3): Substitution Limitations


Direct substitution of Fenthoxon (S-Methyl-d3) with unlabeled fenthoxon or other non-deuterated analogs is analytically invalid for quantitative applications requiring high accuracy and precision. Isotope dilution mass spectrometry (IDMS) relies on the principle that a stable isotope-labeled internal standard (SIL-IS) exhibits near-identical physicochemical behavior to the target analyte throughout sample extraction, cleanup, and ionization, yet is distinguishable by mass spectrometry . Unlabeled internal standards cannot co-elute identically, leading to differential matrix effects, variable extraction recovery, and ion suppression/enhancement that introduce systematic bias into quantitative measurements [1]. Consequently, using a non-deuterated surrogate fails to correct for these analytical variations, resulting in significantly reduced accuracy and precision in residue analysis of fenthion and its metabolites in complex matrices such as produce, water, and biological tissues .

Fenthoxon (S-Methyl-d3): Comparative Evidence


Isotopic Enrichment & Co-Elution vs Unlabeled Fenthoxon

Fenthoxon (S-Methyl-d3) demonstrates complete isotopic enrichment (≥98 atom% D) as determined by HPLC and mass spectrometry, ensuring a consistent +3 Da mass shift relative to unlabeled fenthoxon . This isotopic purity is critical for achieving co-elution with the native analyte in LC-MS/MS and GC-MS/MS analyses, minimizing chromatographic retention time differences and enabling precise compensation for matrix-induced ionization effects [1]. In contrast, non-deuterated structural analogs or alternative internal standards often exhibit differential retention behavior, leading to variable recovery and quantification bias in complex sample matrices .

Pesticide Residue Analysis Isotope Dilution Mass Spectrometry Analytical Method Validation

Matrix Effect Compensation vs Non-Deuterated Standards

In UHPLC-MS/MS analysis of fenthion metabolites in agricultural produce, matrix effects can cause significant ionization suppression (up to 50% signal reduction) when using non-deuterated internal standards [1]. Fenthoxon (S-Methyl-d3) mitigates this by serving as a stable isotope-labeled analog that co-elutes identically with fenthoxon, enabling correction of matrix effects through ratio normalization of the analyte signal to the internal standard signal across all sample matrices . This approach has been validated in method development for simultaneous quantification of fenthion and its five metabolites (fenthion sulfoxide, fenthion sulfone, fenthoxon, fenthoxon sulfoxide, fenthoxon sulfone) in produce, achieving recoveries between 70-120% with relative standard deviations (RSD) <20% [2].

Food Safety Matrix Effect Correction LC-MS/MS Quantitation

Targeted S-Methyl Labeling vs Other Deuterated Standards

Fenthoxon (S-Methyl-d3) provides targeted isotopic labeling of the S-methyl group, enabling metabolite-specific quantification of fenthoxon as a distinct oxidative product in the fenthion metabolic pathway . Alternative deuterated standards, such as Fenthion-oxon-sulfone-(S-methyl-d3) or Fenthion-oxon-sulfoxide-(S-methyl-d3), are designed for quantifying later-stage oxidation products and are not suitable for direct fenthoxon measurement due to differences in chromatographic retention and MS transitions . The S-methyl-d3 labeling specifically tracks the sulfur moiety metabolic fate, which is critical for understanding the toxicokinetics of fenthion activation to its more potent oxon form [1].

Metabolite Profiling Stable Isotope Labeling Environmental Fate Studies

Cost-Effectiveness vs 13C-Labeled Standards

Deuterium-labeled internal standards like Fenthoxon (S-Methyl-d3) offer a cost-effective alternative to 13C-labeled analogs for routine quantitative analysis in environmental and food safety monitoring [1]. While 13C-labeled standards may provide slightly improved co-elution characteristics due to minimal isotopic effects, deuterated standards with sufficient isotopic enrichment (≥98 atom% D) perform equivalently in IDMS for most pesticide residue applications, with the added benefit of lower synthesis costs and greater commercial availability . The mass difference of +3 Da is readily resolved by unit-resolution mass spectrometers, enabling accurate quantification without the need for high-resolution MS instrumentation [2].

Analytical Standard Economics Isotope Dilution Mass Spectrometry Pesticide Monitoring Programs

Fenthoxon (S-Methyl-d3): Application Scenarios


Regulatory MRL Quantification in Produce

Analytical laboratories conducting pesticide residue monitoring in fruits, vegetables, and grains utilize Fenthoxon (S-Methyl-d3) as a SIL-IS in validated UHPLC-MS/MS methods to achieve recovery within 70-120% and RSD <20% [1]. This ensures precise quantification of fenthoxon residues, enabling compliance with Codex Alimentarius and national MRL regulations and facilitating international trade of agricultural commodities.

Fate & Transport Studies in Water and Soil

Environmental monitoring programs assessing the persistence and transformation of fenthion in aquatic and terrestrial ecosystems employ Fenthoxon (S-Methyl-d3) in isotope dilution GC-MS/MS or LC-MS/MS workflows to correct for matrix effects from dissolved organic matter and suspended particulates . This enables accurate measurement of fenthoxon concentrations at low parts-per-billion (ppb) levels, supporting ecological risk assessment and regulatory decision-making.

Toxicokinetic & Metabolism Studies in Biological Matrices

Pharmacokinetic and toxicological research investigating the metabolic activation of fenthion to its more potent oxon form in mammalian systems utilizes Fenthoxon (S-Methyl-d3) to quantify fenthoxon formation rates in hepatic microsomal incubations and in vivo plasma/tissue samples [2]. The deuterated internal standard corrects for ion suppression/enhancement effects from complex biological matrices, ensuring accurate determination of metabolic clearance and exposure biomarkers.

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